

# 1,3-Dimethylbutylamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dimethylbutylamine

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,3-Dimethylbutylamine** (DMBA), a synthetic aliphatic amine, has garnered significant attention within the scientific and regulatory communities. Initially investigated for its potential as a nasal decongestant, it has more recently been identified as an unapproved ingredient in dietary supplements, marketed for its purported stimulant effects.[1][2][3][4] This technical guide provides an in-depth overview of **1,3-Dimethylbutylamine**, consolidating key information on its chemical identity, physical properties, synthesis, analytical methodologies, and purported mechanism of action. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and forensic analysis.

## Chemical Identity and Synonyms

**1,3-Dimethylbutylamine** is a primary aliphatic amine structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[1][5] Its unambiguous identification is crucial for regulatory and research purposes.

CAS Number: 108-09-8[2][6][7]

Synonyms: A variety of synonyms for **1,3-Dimethylbutylamine** have been used in scientific literature and on product labels. This list, while extensive, may not be exhaustive.

**Synonym**

2-Amino-4-methylpentane

4-Methyl-2-pentanamine

4-Methylpentan-2-amine

AMP Citrate

4-amino-2-methylpentane citrate

1,3-Dimethylbutanamine

Dimethylbutylamine

4-AMP

Amperall

Methylpentane

Pentergy

Source:[5][6][8]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **1,3-Dimethylbutylamine** is essential for its handling, analysis, and formulation.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>15</sub> N	[1][6][7]
Molecular Weight	101.19 g/mol	[6][7][9]
Appearance	Colorless to light yellow liquid	[1][7]
Odor	Fishlike	[1][10]
Boiling Point	106-109 °C (223 to 228 °F) at 760 mmHg	[9][10]
Density	~0.717 g/mL	[9]
Flash Point	39 - 55 °F	[10]
Purity (typical)	>98.0% (GC)	[7]
Linear Formula	(CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub> CH(CH <sub>3</sub> )NH <sub>2</sub>	
InChI Key	UNBMPKNTYKDYCG-UHFFFAOYSA-N	[2][9]
Source:[1][6][7][9][10]		

## Synthesis and Manufacturing

The presence of **1,3-Dimethylbutylamine** in dietary supplements is attributed to chemical synthesis rather than natural extraction.[3][9] While various synthetic routes may exist, the Leuckart reaction is a commonly cited method for its preparation.

### Leuckart Reaction: A General Overview

The Leuckart reaction is a method for the reductive amination of ketones or aldehydes. In the context of **1,3-Dimethylbutylamine** synthesis, 4-methyl-2-pentanone (also known as methyl isobutyl ketone) serves as the starting material. The reaction typically involves heating the ketone with a nitrogen source, such as formamide or ammonium formate, which also acts as the reducing agent.[9][11]

A patent for the preparation of **1,3-dimethylbutylamine** hydrochloride outlines a process that involves mixing methyl isobutyl ketone, formamide, and ammonium formate and reacting them

at a high temperature.[11] The resulting intermediate is then subjected to hydrolysis with concentrated hydrochloric acid to yield the final product.[11]

## Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **1,3-Dimethylbutylamine** hydrochloride based on the principles of the Leuckart reaction and information from patent literature.



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Caption: Synthesis workflow for **1,3-Dimethylbutylamine** Hydrochloride.

## Analytical Methodologies

The detection and quantification of **1,3-Dimethylbutylamine** in various matrices, particularly in dietary supplements, require robust and validated analytical methods. Several techniques have been developed for this purpose.

## Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of **1,3-Dimethylbutylamine**. [9]

- High-Performance Thin-Layer Chromatography (HPTLC): This method is suitable for rapid screening and chemical fingerprint analysis of samples suspected to contain **1,3-Dimethylbutylamine**. [3][12][13]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like **1,3-Dimethylbutylamine**. Chiral GC-MS, in particular, can be used to determine the enantiomeric ratio of the compound, which can provide insights into its origin (synthetic vs. natural). [3][9][12][13] Studies have shown

that **1,3-Dimethylbutylamine** found in dietary supplements is in a racemic form, indicating a synthetic origin.<sup>[9]</sup>

- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS): This highly sensitive and specific method is well-suited for the accurate quantification of **1,3-Dimethylbutylamine** in complex matrices like dietary supplements.<sup>[3][12][13]</sup>

## Sample Preparation for Analysis

A general experimental protocol for the extraction of **1,3-Dimethylbutylamine** from a powdered supplement sample for UHPLC-MS analysis can be summarized as follows:

- Extraction: A known weight of the homogenized sample (e.g., half a serving size) is extracted with a suitable solvent, such as methanol.
- Sonication and Centrifugation: The mixture is typically agitated through shaking and sonication to ensure efficient extraction. Centrifugation is then used to separate the solid and liquid phases.
- Dilution and Filtration: The resulting supernatant is diluted with a mixture of the mobile phase components and filtered through a microfilter (e.g., 0.2 µm) before injection into the UHPLC system.

Source:<sup>[14]</sup>

## Mechanism of Action and Biological Effects

The pharmacological effects of **1,3-Dimethylbutylamine** have not been extensively studied in controlled human trials.<sup>[1]</sup> However, its structural similarity to other stimulants like DMAA provides a basis for its purported mechanism of action.

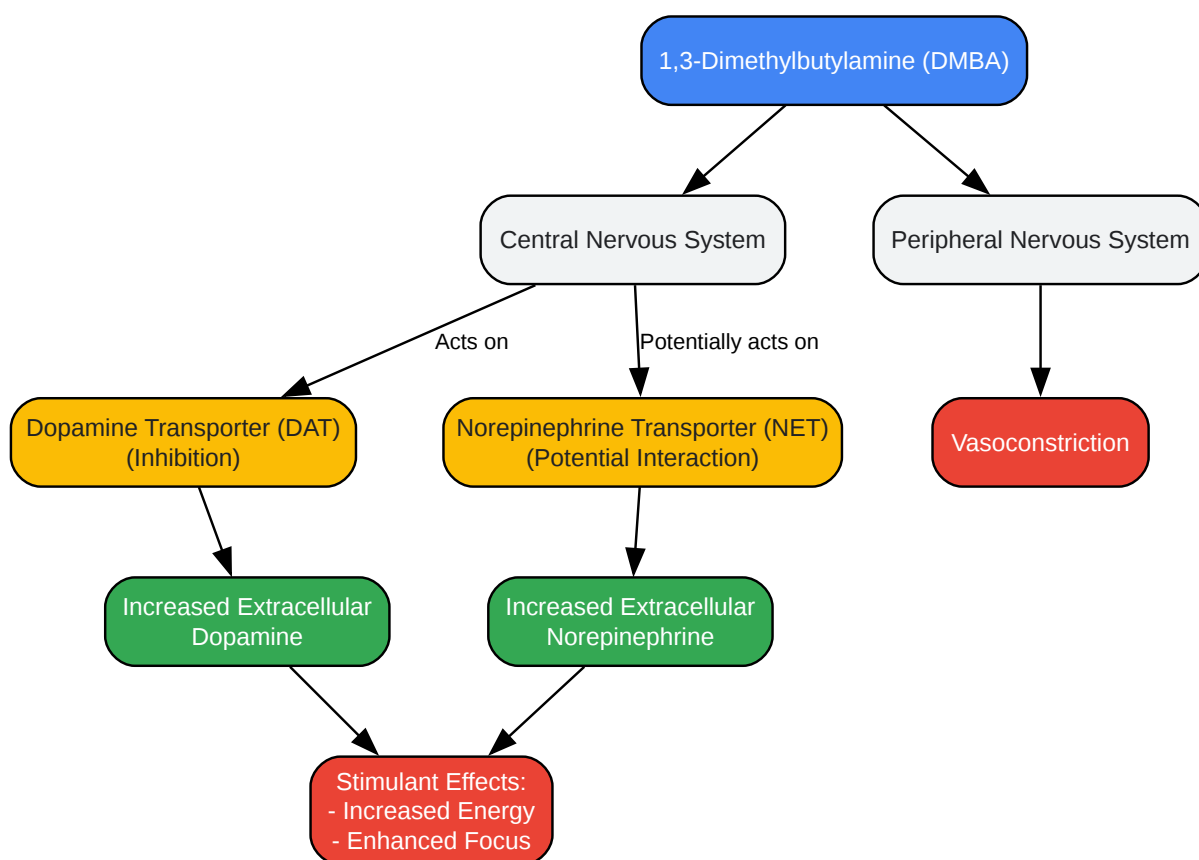
## Purported Stimulant Effects

**1,3-Dimethylbutylamine** is marketed for its stimulant effects, including increased energy and focus.<sup>[1]</sup> It is believed to act as a central nervous system (CNS) stimulant.<sup>[3][12][13]</sup>

## Interaction with Neurotransmitter Systems

While detailed studies are lacking, it is hypothesized that **1,3-Dimethylbutylamine**'s stimulant effects are mediated through its interaction with monoaminergic systems. It is suggested to possess vasoconstrictive properties.[8] Anecdotal evidence suggests it may be more dopaminergic than DMAA.[8] The structural similarities to DMAA, which has been shown to inhibit the dopamine transporter, suggest that **1,3-Dimethylbutylamine** may also interact with this transporter.[15] However, one study found that **1,3-Dimethylbutylamine** is not an agonist of the trace amine-associated receptor 1 (TAAR1).[2]

The following diagram illustrates the logical relationship of the purported mechanism of action of **1,3-Dimethylbutylamine**.



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Caption: Purported Mechanism of Action of **1,3-Dimethylbutylamine**.

## Regulatory Status and Safety Profile

The U.S. Food and Drug Administration (FDA) has stated that **1,3-Dimethylbutylamine** is not approved for use in dietary supplements and considers any supplement containing it to be adulterated.[1][2][5] There is a lack of systematic safety and efficacy testing in humans, and its health effects are largely unknown.[1][2] Due to its stimulant properties, there are concerns about potential cardiovascular side effects.[1] **1,3-Dimethylbutylamine** is also on the World Anti-Doping Agency's (WADA) prohibited substances list.[4][9]

## Conclusion

**1,3-Dimethylbutylamine** is a synthetic stimulant with a well-defined chemical identity but a poorly characterized safety profile in humans. The information presented in this guide, including its CAS number, synonyms, physicochemical properties, synthesis, and analytical methods, provides a solid foundation for researchers and professionals working with this compound. The lack of comprehensive pharmacological and toxicological data underscores the need for further scientific investigation, particularly given its presence in commercially available products. The methodologies and data compiled herein are intended to support ongoing research, regulatory enforcement, and drug development efforts related to **1,3-Dimethylbutylamine**.

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- To cite this document: BenchChem. [1,3-Dimethylbutylamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105974#1-3-dimethylbutylamine-cas-number-and-synonyms]

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